6-Methyl Pyridine Substitution Enhances nAChR Binding Affinity Relative to Unsubstituted Nicotine
The target compound carries a 6-methyl substituent on the pyridine ring, a modification that has been extensively characterized in the nicotine analog literature. In direct competition binding studies using [³H]nicotine in rat brain membranes, 6-methylnicotine (the simplest analog bearing only this modification) exhibited a Ki of approximately 1.8 nM, compared with (S)-nicotine at Ki = 1.26–2.3 nM depending on the assay [1][2]. In a separate radioligand binding study using [³H](-)-nicotine in rat brain (minus cerebellum) preparations containing α4β2 nAChR subunits, 6-methylnicotine (as Imotine™) gave Ki = 1.8 nM versus nicotine Ki = 2 nM [3]. Wang et al. further demonstrated that within the pyridine-substituted series, 6-methyl substitution resulted in over three-fold greater potency than nicotine in the rat brain [³H]nicotine competition assay [2]. The 6-substituted nicotine SAR paper by Dukat et al. reported that 6-substituted analogs bind with affinities ranging from Ki = 0.45 to >10,000 nM, with 6-methylnicotine (Ki ≈ 1.8 nM) and 6-chloronicotine (Ki = 0.63 nM) showing enhanced affinity over (-)-nicotine (Ki = 2.3–2.4 nM) [4]. While the target compound has not been directly tested in these assays, the presence of the 6-methyl group on its pyridine ring is expected, based on class-level SAR, to confer a binding affinity enhancement at α4β2 nAChRs relative to analogs lacking this substitution.
| Evidence Dimension | Binding affinity (Ki) at α4β2 nicotinic acetylcholine receptors |
|---|---|
| Target Compound Data | Not directly measured; predicted affinity enhancement based on 6-methyl SAR |
| Comparator Or Baseline | (S)-Nicotine: Ki = 1.26–2.3 nM; 6-Methylnicotine: Ki ≈ 1.8 nM [1][2][3] |
| Quantified Difference | 6-Methyl substitution alone produces approximately 1.3-fold to >3-fold affinity increase over nicotine, depending on assay system [2][4] |
| Conditions | [³H]nicotine competition binding in rat brain membranes; [³H](-)-nicotine displacement in rat brain (minus cerebellum) α4β2 preparations; human α4β2 nAChR expressed in SH-EP1 or tsA201 cells |
Why This Matters
The 6-methyl group, present in the target compound but absent in nicotine and N-ethylnornicotine, is an established affinity-enhancing pharmacophoric element at α4β2 nAChRs; researchers requiring compounds with preserved or enhanced α4β2 binding should not substitute with 6-des-methyl analogs.
- [1] Chemular Inc. Imotine™: A Novel Non-nicotine Compound with CNS Activity. Total Product Expo 2023 Presentation. Reported Ki = 1.8 nM for 6-methylnicotine vs. Ki = 1.26–2 nM for nicotine at rat brain α4β2 nAChRs. https://chemular.com/events/imotine-a-novel-non-nicotine-compound-with-cns-activity/. View Source
- [2] Wang DX, Booth H, Lerner-Marmarosh N, Osdene TS, Abood LG. Structure–activity relationships for nicotine analogs comparing competition for [³H]nicotine binding and psychotropic potency. Drug Development Research. 1998;45(1):10–16. DOI: 10.1002/(SICI)1098-2299(199809)45:1<10::AID-DDR2>3.0.CO;2-Q. View Source
- [3] Imotine™ Technical Data. (S)-3-(N-Methylpyrrolidino)-6-methyl-pyridine Benzoate; CAS 2861225-70-7. Reported affinity Ki = 1.8 nM at rat brain nAChRs vs. nicotine Ki = 2 nM. Cited in Chemular Inc. presentation, Total Product Expo 2023. View Source
- [4] Dukat M, Fiedler W, Dumas D, Damaj I, Martin BR, Rosecrans JA, James JR, Glennon RA. Pyrrolidine-modified and 6-substituted analogs of nicotine: a structure-affinity investigation. European Journal of Medicinal Chemistry. 1996;31(11):875–888. 6-Chloronicotine Ki = 0.63 nM; (-)-Nicotine Ki = 2.3 nM; 6-substituted analog Ki range 0.45 to >10,000 nM. View Source
